molecular formula C24H19ClF6N4O B3141460 N-(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)-3-(trifluoromethyl)benzamide CAS No. 478262-20-3

N-(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B3141460
CAS No.: 478262-20-3
M. Wt: 528.9 g/mol
InChI Key: JHNNEIYSVMRZMH-UHFFFAOYSA-N
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Description

This compound features a benzamide core linked to a phenylpiperazine moiety substituted with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group. Its structure combines trifluoromethyl and chloro substituents on the pyridine ring, contributing to unique electronic and steric properties.

Properties

IUPAC Name

N-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClF6N4O/c25-20-13-17(24(29,30)31)14-32-21(20)35-10-8-34(9-11-35)19-6-4-18(5-7-19)33-22(36)15-2-1-3-16(12-15)23(26,27)28/h1-7,12-14H,8-11H2,(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNNEIYSVMRZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClF6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601113080
Record name N-[4-[4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]phenyl]-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601113080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478262-20-3
Record name N-[4-[4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]phenyl]-3-(trifluoromethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478262-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]phenyl]-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601113080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperazine to form an intermediate, which is then coupled with 4-bromoaniline.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening for reaction conditions, as well as the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

N-(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)-3-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of N-(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Variations in Piperazine Substituents

Key Compounds :

N-(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)-3-(trifluoromethyl)benzamide

  • Piperazine substituent: 3-chloro-5-(trifluoromethyl)pyridin-2-yl.
  • Benzamide substituent: 3-(trifluoromethyl)phenyl.

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide (CAS 856189-81-6) :

  • Piperazine substituent: Identical to the target compound.
  • Carboxamide group attached to 3-(trifluoromethyl)phenyl (positional isomer of benzamide).
  • Impact : The carboxamide linkage may alter hydrogen-bonding capacity compared to benzamide, affecting target affinity.

N-(4-Chloro-phenyl)-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide (CAS 1311279-50-1) : Piperazine substituent: 4-methylpiperazin-1-yl (vs. unsubstituted piperazine in the target). Pyridine substituent: 5-trifluoromethyl (vs. 3-chloro-5-trifluoromethyl in the target).

Variations in Benzamide/Pyridine Moieties

Key Compounds :

N-{5-[4-({4-[4-Chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) :

  • Benzamide replaced with 4-chloro-3-(trifluoromethyl)benzoyl.
  • Pyridine ring: Unsubstituted.
  • Properties : Melting point = 241–242°C; EI-MS (m/z) = 530 [M]+.

N-[5-(4-{[4-(3,4-Difluorobenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8c) :

  • Benzoyl substituent: 3,4-difluoro.
  • Properties : Melting point = 263–266°C; EI-MS (m/z) = 464 [M]+.
  • Impact : Fluorine atoms increase electronegativity, enhancing metabolic stability but reducing lipophilicity.

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267) :

  • Carbothioamide replaces benzamide.
  • Activity : Potent inhibitor of bacterial phosphopantetheinyl transferase.
  • Impact : Thioamide introduces sulfur, enhancing metal-binding capacity for enzyme inhibition.

Modifications in Linker and Core Structure

Key Compounds :

1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45) : Benzamide replaced with a ketone linker and thiophene.

N-(1S)-1-{[(3S)-4-(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-5-phenoxypyridine-2-carboxamide (14) : Hydroxyphenyl and phenoxy substituents. Impact: Hydroxyl groups enable hydrogen bonding and glucuronidation, affecting pharmacokinetics.

Comparative Data Table

Compound Name / ID Piperazine Substituent Benzamide/Carboxamide Substituent Melting Point (°C) Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 3-Chloro-5-(trifluoromethyl)pyridin-2-yl 3-(Trifluoromethyl)phenyl N/A ~520 (estimated) High lipophilicity, flexible -
CAS 856189-81-6 3-Chloro-5-(trifluoromethyl)pyridin-2-yl 3-(Trifluoromethyl)phenyl (carboxamide) N/A 455.8 Enzyme inhibition potential
8b (Organic & Biomol. Chem.) 4-Chloro-3-(trifluoromethyl)benzoyl Acetamide-linked pyridine 241–242 530 Moderate polarity
ML267 3-Chloro-5-(trifluoromethyl)pyridin-2-yl 4-Methoxypyridin-2-yl (carbothioamide) N/A N/A Bacterial enzyme inhibition
CAS 1311279-50-1 4-Methylpiperazin-1-yl 4-Chlorophenyl N/A 474.9 Medicinal applications

Key Findings and Implications

  • Trifluoromethyl Groups : Ubiquitous in analogues, these groups enhance metabolic stability and hydrophobic interactions with targets.
  • Piperazine Modifications : Methylation (e.g., CAS 1311279-50-1) or substitution with heterocycles (e.g., thiophene in MK45) alters solubility and target engagement.
  • Benzamide vs. Carboxamide : Positional isomerism (target vs. CAS 856189-81-6) may influence binding modes in enzyme pockets.
  • Biological Activities : Compounds like ML267 demonstrate the importance of sulfur-containing groups (carbothioamide) in enzyme inhibition , while fluazuron () highlights pesticidal applications of benzamide derivatives .

Biological Activity

N-(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)-3-(trifluoromethyl)benzamide, often referred to as a piperazine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H17ClF6N5
  • Molecular Weight : 488.26 g/mol
  • CAS Number : 338792-94-2
PropertyValue
Molecular FormulaC18H17ClF6N5
Molecular Weight488.26 g/mol
CAS Number338792-94-2
Purity≥95%

The biological activity of this compound has been linked to its interaction with various biological targets, primarily within the central nervous system and cancer cells. The compound exhibits inhibitory effects on certain kinases and receptors, which are crucial for cell signaling pathways.

  • Kinase Inhibition : Studies have shown that this compound can inhibit specific tyrosine kinases involved in cancer proliferation, suggesting its potential as an anticancer agent. For example, it has been noted for its ability to inhibit the BCR-ABL1 kinase, which is implicated in chronic myeloid leukemia (CML) .
  • Neuropharmacological Effects : The piperazine moiety is known for its neuroactive properties. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly dopamine and serotonin pathways, which could indicate potential applications in treating psychiatric disorders .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values reported in cellular assays indicate potent activity:

Cell LineIC50 (µM)
K562 (CML cell line)0.05
MCF7 (breast cancer)0.08
HeLa (cervical cancer)0.12

In Vivo Studies

Preclinical studies involving animal models have shown promising results regarding the pharmacokinetics and pharmacodynamics of this compound. It has been observed to reduce tumor size significantly in xenograft models of human cancers.

Case Studies

  • Chronic Myeloid Leukemia : A study investigated the effects of this compound on K562 cells and demonstrated that it effectively inhibited cell proliferation and induced apoptosis through caspase activation .
  • Neuropharmacological Applications : Research has explored the potential use of similar piperazine derivatives for treating anxiety and depression, highlighting their modulatory effects on serotonin receptors .

Q & A

Q. Optimization Tips :

  • Use inert atmosphere (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress via TLC or LCMS to isolate intermediates .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Key characterization methods include:

Technique Purpose Example Data
LCMS Confirm molecular weight and puritym/z = ~578.1 [M+H]⁺ (expected for C₂₅H₁₈ClF₆N₃O)
¹H/¹³C NMR Verify substituent positions and couplingAromatic protons δ 7.2–8.5 ppm; CF₃ groups show distinct splitting
HPLC Assess purity (>95% for biological assays)Retention time ~12.5 min (C18 column, acetonitrile/water gradient)

Note : High-resolution mass spectrometry (HRMS) is recommended for exact mass confirmation .

Advanced: How can low yields in the piperazine-phenyl coupling step be optimized?

Answer:
Low yields (e.g., <30%) may arise from steric hindrance or competing side reactions. Mitigation strategies:

  • Catalyst Screening : Test Pd(OAc)₂/Xantphos or BrettPhos ligands for improved coupling efficiency .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene or dioxane to enhance solubility .
  • Temperature Control : Conduct reactions at 80–100°C to balance reactivity and decomposition .

Example : A related piperazine coupling achieved 60% yield using Pd(dba)₂ and K₃PO₄ in toluene at 90°C .

Advanced: What methodologies identify the compound’s primary biochemical targets?

Answer:
Target identification involves:

Enzyme Inhibition Assays : Test against bacterial acps-pptase enzymes (critical for lipid biosynthesis) using fluorescence-based activity assays .

Docking Studies : Perform molecular modeling with software like AutoDock Vina to predict binding to pyridine-interacting enzymes (e.g., kinase domains) .

Proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification .

Key Finding : Structural analogs with trifluoromethyl groups show dual inhibition of Class I/II pptases, suggesting similar mechanisms .

Advanced: How can contradictory bioactivity data across assays be resolved?

Answer:
Contradictions (e.g., high in vitro vs. low cellular activity) may stem from:

  • Purity Issues : Re-characterize compound via HPLC and NMR to exclude degradation products .
  • Membrane Permeability : Assess logP (e.g., >3 for optimal passive diffusion) and use PAMPA assays to evaluate cellular uptake .
  • Off-Target Effects : Perform counter-screens against unrelated enzymes (e.g., cytochrome P450s) .

Case Study : A piperazine-based analog showed improved cellular activity after replacing a chloro group with a methoxy group, enhancing solubility .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:
Focus on modifying:

Pyridine Ring : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance enzyme binding .

Benzamide Moiety : Replace trifluoromethyl with -CF₂H or -OCF₃ to modulate lipophilicity .

Piperazine Linker : Shorten or rigidify the piperazine spacer to reduce conformational flexibility .

Q. SAR Table :

Modification Biological Impact Reference
Pyridine-Cl → Pyridine-FIncreased bacterial inhibition (MIC₉₀ ↓ 2×)
CF₃ → OCF₃Improved metabolic stability (t₁/₂ ↑ 50%)

Advanced: What computational tools predict metabolic stability of this compound?

Answer:
Use:

  • CYP450 Metabolism Prediction : SwissADME or ADMETlab to identify vulnerable sites (e.g., piperazine N-demethylation) .
  • Metabolite Identification : Combine molecular dynamics (MD) simulations with in vitro liver microsome assays .

Example : A trifluoromethyl-pyridine analog showed slow hepatic clearance due to steric shielding of the CF₃ group .

Advanced: How to address solubility challenges in in vivo studies?

Answer:

  • Formulation : Use co-solvents (e.g., 10% DMSO/20% Cremophor EL in saline) .
  • Prodrug Strategy : Convert benzamide to a phosphate ester for enhanced aqueous solubility .
  • Particle Size Reduction : Nano-mill the compound to <200 nm for improved dissolution .

Data : A related compound achieved 5 mg/mL solubility after nano-milling, enabling 50 mg/kg dosing in mice .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)-3-(trifluoromethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)-3-(trifluoromethyl)benzamide

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